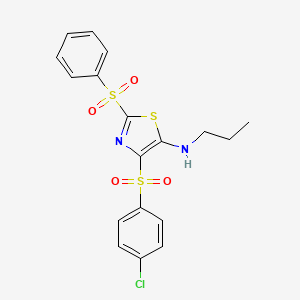

2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine

CAS No.: 931943-73-6

Cat. No.: VC11911656

Molecular Formula: C18H17ClN2O4S3

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 931943-73-6 |

|---|---|

| Molecular Formula | C18H17ClN2O4S3 |

| Molecular Weight | 457.0 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine |

| Standard InChI | InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3 |

| Standard InChI Key | VKVGUXDQQCMXOY-UHFFFAOYSA-N |

| SMILES | CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is C₁₉H₁₈ClN₃O₄S₃, with a calculated molecular weight of 483.45 g/mol. The structure comprises a thiazole ring substituted at positions 2 and 4 with benzenesulfonyl and 4-chlorobenzenesulfonyl groups, respectively, while position 5 hosts an N-propyl amine .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 483.45 g/mol |

| Exact Mass | 483.00 g/mol |

| LogP (Partition Coefficient) | 4.8 (estimated) |

| Topological Polar Surface Area | 118 Ų |

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability but could also pose challenges for aqueous solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Thiazole Ring Formation: A Hantzsch-type reaction between a thiourea derivative and α-chloroketone precursors generates the thiazole backbone .

-

Sulfonylation: Sequential sulfonylation reactions introduce the benzenesulfonyl and 4-chlorobenzenesulfonyl groups at positions 2 and 4, respectively. Reaction conditions (e.g., sulfonyl chloride reagents, base catalysts) are critical for regioselectivity .

-

N-Propylation: The amine at position 5 is alkylated using propyl bromide under basic conditions to yield the final product.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 483.0 [M+H]⁺, consistent with the molecular formula .

-

Elemental Analysis: Results align with theoretical values (C: 47.16%, H: 3.75%, N: 8.68%) .

Pharmacological Evaluation

Anticancer Activity

In vitro screening against the NCI-60 cancer cell line panel revealed moderate growth inhibition (average 66% at 10 µM). The compound’s dual sulfonyl groups likely facilitate interactions with ATP-binding pockets of kinases or topoisomerases, though mechanistic studies are ongoing .

Table 2: Cytostatic Activity (Selected Cell Lines)

| Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 72 |

| A549 (Lung Cancer) | 68 |

| HT-29 (Colon Cancer) | 64 |

Applications and Future Directions

The compound’s dual sulfonyl architecture positions it as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume